Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate
Brand Name: Vulcanchem
CAS No.: 58610-65-4
VCID: VC21116598
InChI: InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
SMILES: CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Molecular Formula: C15H16N2O5
Molecular Weight: 304.3 g/mol

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate

CAS No.: 58610-65-4

Cat. No.: VC21116598

Molecular Formula: C15H16N2O5

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate - 58610-65-4

Specification

CAS No. 58610-65-4
Molecular Formula C15H16N2O5
Molecular Weight 304.3 g/mol
IUPAC Name ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)acetate
Standard InChI InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
Standard InChI Key FQVVPISPHQOPFC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Canonical SMILES CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator